Potassium 3-iodophenyltrifluoroborate
Overview
Description
Potassium 3-iodophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BF3IK. It is a solid substance used in various chemical reactions and research applications. This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-iodophenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-iodophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-iodophenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted phenyl compound .
Scientific Research Applications
Potassium 3-iodophenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 3-iodophenyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the trifluoroborate and the halide . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Potassium 3-iodophenyltrifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 2-chlorophenyltrifluoroborate
Uniqueness
What sets this compound apart is its iodine substituent, which makes it particularly useful in substitution and coupling reactions. The presence of the iodine atom enhances its reactivity compared to other trifluoroborates .
Properties
IUPAC Name |
potassium;trifluoro-(3-iodophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREURDWJZUTVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)I)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3IK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189097-36-6 | |
Record name | Potassium 3-iodophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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